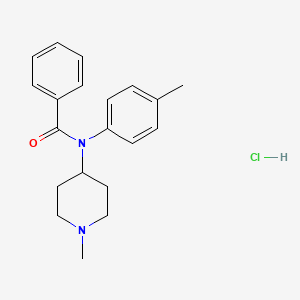

Ceranib 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide is a bioactive lipid that plays a crucial role in regulating cell fate, including apoptosis (programmed cell death) and cell proliferation. By inhibiting ceramidase, this compound increases ceramide levels, which can induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceranib 1 is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the core structure followed by functional group modifications to enhance its inhibitory activity. The synthesis typically involves:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups to enhance binding affinity and specificity towards ceramidase.

- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and purity through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Ceranib 1 primarily undergoes inhibition reactions with ceramidase. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Reagents: this compound, ceramide analogs, and ceramidase enzyme.

Major Products: The primary product of the reaction involving this compound is the accumulation of ceramide due to the inhibition of its hydrolysis to sphingosine .

Scientific Research Applications

Ceranib 1 has several scientific research applications, including:

Cancer Research: this compound is used to study the role of ceramide in inducing apoptosis in cancer cells.

Metabolic Disorders: Studies have explored the potential of this compound in reducing insulin resistance and improving metabolic profiles in animal models.

Mechanism of Action

Ceranib 1 exerts its effects by inhibiting ceramidase, leading to the accumulation of ceramide. This accumulation triggers apoptosis in cancer cells by activating pro-apoptotic signaling pathways. The ceramide/sphingosine-1-phosphate rheostat is a critical regulator of cell fate, with ceramide promoting apoptosis and sphingosine-1-phosphate promoting cell survival and proliferation . By inhibiting ceramidase, this compound shifts the balance towards apoptosis .

Comparison with Similar Compounds

Ceranib 2: A more potent analogue of Ceranib 1 with similar inhibitory activity but enhanced potency.

N-oleoylethanolamine: Another ceramidase inhibitor but less potent compared to this compound.

DMAPP (Dimethylallyl pyrophosphate): A commonly used ceramidase inhibitor but less effective than this compound.

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting ceramidase. It meets all the Lipinski “Rule of Five” requirements for a drug-like compound, making it more amenable to therapeutic development .

Properties

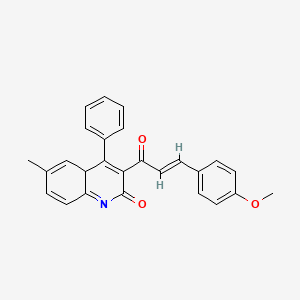

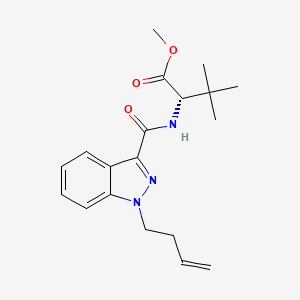

Molecular Formula |

C26H21NO3 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-4aH-quinolin-2-one |

InChI |

InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16,21H,1-2H3/b15-11+ |

InChI Key |

UKIRCTBPEWQEPJ-RVDMUPIBSA-N |

Isomeric SMILES |

CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC)C=C1 |

Canonical SMILES |

CC1=CC2C(=NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol](/img/structure/B10782857.png)

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B10782865.png)

![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)

![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)